molecular formula C6H8BrNO2 B13703455 2-(3-Bromo-5-isoxazolyl)-2-propanol

2-(3-Bromo-5-isoxazolyl)-2-propanol

Cat. No.: B13703455
M. Wt: 206.04 g/mol
InChI Key: BQHGANPOZHZRCV-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-isoxazolyl)-2-propanol is a chemical compound that features a bromine atom attached to an isoxazole ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromo-5-isoxazole with a suitable propanol derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(3-Bromo-5-isoxazolyl)-2-propanol may involve large-scale bromination reactions followed by purification processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-isoxazolyl)-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-5-isoxazolyl)-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-isoxazolyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-5-isoxazolyl)ethanamine
  • 3-(3-Bromo-5-isoxazolyl)propanoic acid
  • 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol

Uniqueness

2-(3-Bromo-5-isoxazolyl)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8BrNO2

Molecular Weight

206.04 g/mol

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol

InChI

InChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3

InChI Key

BQHGANPOZHZRCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)Br)O

Origin of Product

United States

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